Canagliflozin 2-Methylphenyl is a compound primarily recognized as a sodium-glucose co-transporter 2 (SGLT2) inhibitor, which is used to manage hyperglycemia in individuals with type 2 diabetes mellitus. It is marketed under the brand name Invokana, among others, and was first approved by the U.S. Food and Drug Administration in 2013. Canagliflozin not only aids in blood sugar control but also reduces the risk of cardiovascular events in patients with established cardiovascular disease and type 2 diabetes .
Canagliflozin is classified as a synthetic organic compound and falls under the category of approved drugs for treating diabetes. Its chemical formula is , with a molar mass of approximately 444.52 g/mol . The compound's unique structure allows it to effectively inhibit glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine.
The synthesis of Canagliflozin involves several methods, primarily focusing on the preparation of intermediates such as 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene. One notable method includes the reduction of (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]ketone using borane or a borane-generating reaction involving alkali metal borohydride and Lewis acid. This approach is advantageous due to its high yield, purity, and cost-effectiveness .
The molecular structure of Canagliflozin is characterized by its complex arrangement, which includes multiple functional groups that contribute to its pharmacological activity. The IUPAC name for Canagliflozin is:
Canagliflozin undergoes various chemical reactions during its synthesis and metabolic processes. The primary reaction involves the inhibition of the SGLT2 transporter in renal tubules, leading to increased glucose excretion.
The mechanism of action involves blocking the reabsorption of glucose from renal tubular fluid back into the blood, resulting in increased urinary glucose excretion. This process not only lowers blood glucose levels but also induces osmotic diuresis, which can lead to reduced blood pressure .
The mechanism by which Canagliflozin operates is primarily through the inhibition of SGLT2 proteins located in the proximal convoluted tubule of the kidneys. By inhibiting this transporter:
These properties are crucial for understanding its formulation and storage requirements as a pharmaceutical agent .
Canagliflozin has significant applications in medical science:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2